H-89 vs. H-8: A 30-Fold Enhancement in PKA Inhibitory Potency
H-89 demonstrates a significantly higher affinity for PKA compared to its structural predecessor, H-8, due to enhanced van der Waals interactions with the enzyme's active site [1]. This difference in binding energy translates directly into a substantial increase in inhibitory potency [1].
| Evidence Dimension | Potency for PKA inhibition |
|---|---|
| Target Compound Data | 30 times more potent than H-8 |
| Comparator Or Baseline | H-8 (N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide) |
| Quantified Difference | 30-fold increase in potency |
| Conditions | Cell-free assay (inferred from original characterization studies) |
Why This Matters
This 30-fold potency gain is critical for procurement decisions, as it allows for the use of lower working concentrations in vitro and in vivo, thereby minimizing potential off-target effects and improving the signal-to-noise ratio in PKA-specific assays.
- [1] Hidaka H, Watanabe M, Kobayashi R. Methods Enzymol. 1991;201:328-39. doi: 10.1016/0076-6879(91)01030-7. PMID: 1658556. View Source
